molecular formula C11H12ClN3O2 B13115242 tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B13115242
M. Wt: 253.68 g/mol
InChI Key: KZRORMLIDULHDX-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a tert-butyl ester and a chlorine substituent. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the formation of the pyrazolopyridine core followed by functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions . The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways such as the Ras/Erk or PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a tert-butyl ester and a chlorine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

tert-butyl 7-chloropyrazolo[3,4-c]pyridine-1-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-7(6-14-15)4-5-13-9(8)12/h4-6H,1-3H3

InChI Key

KZRORMLIDULHDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CN=C2Cl)C=N1

Origin of Product

United States

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